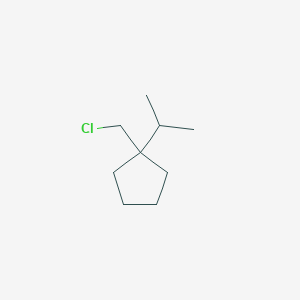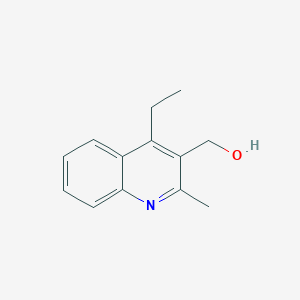
(4-Ethyl-2-methylquinolin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethyl-2-methylquinolin-3-yl)methanol is a chemical compound with the molecular formula C13H15NO and a molecular weight of 201.26 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and industrial processes .
Preparation Methods
The synthesis of (4-Ethyl-2-methylquinolin-3-yl)methanol can be achieved through various synthetic routes. One common method involves the reaction of 4-ethyl-2-methylquinoline with formaldehyde in the presence of a reducing agent to yield the desired product . The reaction conditions typically include a solvent such as ethanol or methanol and a catalyst like palladium on carbon (Pd/C) to facilitate the reduction process .
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
(4-Ethyl-2-methylquinolin-3-yl)methanol undergoes various chemical reactions, including:
Scientific Research Applications
(4-Ethyl-2-methylquinolin-3-yl)methanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (4-Ethyl-2-methylquinolin-3-yl)methanol involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to interact with enzymes, receptors, and other proteins, leading to various biological effects . For example, they may inhibit the activity of certain enzymes involved in disease processes or modulate the function of receptors in the central nervous system .
Comparison with Similar Compounds
(4-Ethyl-2-methylquinolin-3-yl)methanol can be compared with other similar compounds, such as:
Quinoline: The parent compound, quinoline, has a similar structure but lacks the ethyl and methyl substituents.
2-Methylquinoline: This compound is similar but lacks the ethyl group at the 4-position.
4-Ethylquinoline: This compound lacks the methyl group at the 2-position.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other quinoline derivatives .
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
(4-ethyl-2-methylquinolin-3-yl)methanol |
InChI |
InChI=1S/C13H15NO/c1-3-10-11-6-4-5-7-13(11)14-9(2)12(10)8-15/h4-7,15H,3,8H2,1-2H3 |
InChI Key |
VBSSUUWMDIXKBI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC2=CC=CC=C21)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


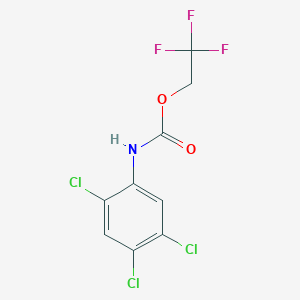
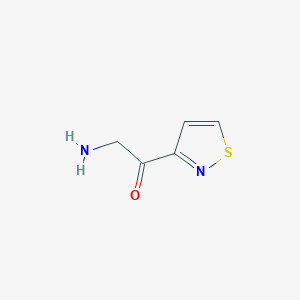

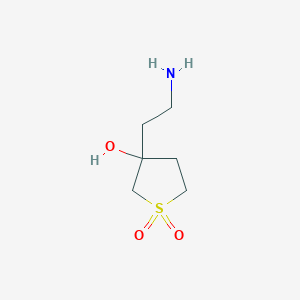
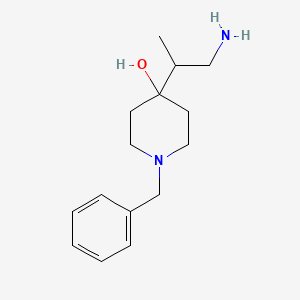

![2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal](/img/structure/B13185115.png)
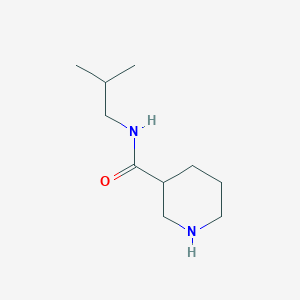
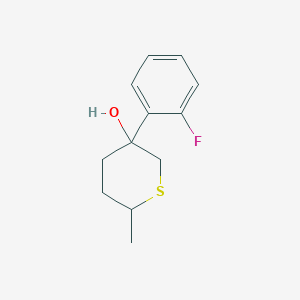
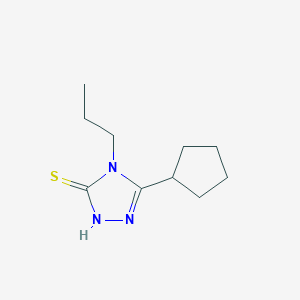
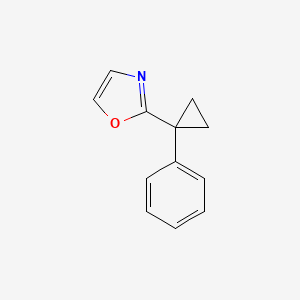
![3-amino-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13185153.png)
![1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopropane](/img/structure/B13185158.png)
